2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide
Overview
Description
2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide is a complex organic compound featuring two furan rings and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with an appropriate amine under amide bond-forming conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The furan rings in the compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The furan rings can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the furan rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of furan-2,5-diol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-methylfuran-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-methylfuran-3-carboxamide: A simpler analog with similar structural features.
N-[2-(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide: A closely related compound with slight structural variations.
Uniqueness: 2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide is unique due to its dual furan ring structure and the presence of both carboxamide and carbonyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]propyl]furan-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(17-15(19)13-5-7-21-11(13)3)8-16-14(18)12-4-6-20-10(12)2/h4-7,9H,8H2,1-3H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNLICBGWGUGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC(C)NC(=O)C2=C(OC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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